(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5S2/c1-4-25-21(31)15(34-22(25)33)10-13-18(24-17-12(2)6-5-8-27(17)20(13)30)26-9-7-23-19(29)14(26)11-16(28)32-3/h5-6,8,10,14H,4,7,9,11H2,1-3H3,(H,23,29)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHHSWSTHAHSBK-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential therapeutic applications. Its biological activity is of significant interest due to its structural features, which may confer various pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
Molecular Formula: C18H20N4O2S2
SMILES: CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC
Biological Activity Overview
Recent studies have demonstrated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolidinone derivatives found that these compounds exhibited potent activity against various Gram-positive and Gram-negative bacteria. The most notable findings include:
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| Escherichia coli | 0.012 | 0.024 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Bacillus cereus | 0.015 | 0.030 |
These values indicate that the compound has a lower minimum inhibitory concentration (MIC) compared to traditional antibiotics like ampicillin and streptomycin, suggesting superior efficacy in certain cases .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity. The most sensitive fungal strain was identified as Trichoderma viride, with MIC values ranging from 0.004 to 0.06 mg/mL for various derivatives .
Antitumor Activity
Thiazolidinone derivatives have been shown to possess anticancer properties, particularly against glioblastoma cells. A study reported that specific derivatives significantly decreased cell viability in glioblastoma multiform cells, indicating their potential as antitumor agents . The structure–activity relationship suggests that modifications in the thiazolidinone core can enhance cytotoxicity against cancer cells.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways: Many thiazolidinone derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Interference with Cellular Processes: The compound may disrupt cellular processes in cancer cells, leading to apoptosis or cell cycle arrest.
- Docking Studies: Computational studies suggest that the compound can effectively bind to target proteins involved in pathogenic processes, enhancing its therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of thiazolidinone derivatives:
- Antimicrobial Efficacy: A series of derivatives were tested against a panel of bacteria and fungi, demonstrating higher potency than standard treatments.
- Cytotoxicity in Cancer Models: Research indicated that specific modifications in the thiazolidinone structure led to increased cytotoxic effects against glioblastoma cells compared to unmodified compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolidinone Derivatives
Thiazolidinones are known for their diverse bioactivities. The compound shares structural similarities with 3-ethyl-4-thioxothiazolidinone derivatives, which exhibit antitumor properties by modulating redox balance and inducing ferroptosis in oral squamous cell carcinoma (OSCC) . However, unlike simpler thiazolidinones, the addition of the pyrido-pyrimidinone and piperazine rings in the target compound may enhance solubility and target specificity.
Pyrido[1,2-a]pyrimidinone Analogues
Pyrido-pyrimidinones are associated with kinase inhibition and DNA intercalation. For example, diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () shares a fused pyridine ring system but lacks the thiazolidinone and piperazine moieties. The presence of the 4-oxo group in the target compound may confer stronger hydrogen-bonding interactions with biological targets compared to 2d .
Piperazine-Containing Compounds
3-Oxopiperazine derivatives are common in drug design due to their conformational flexibility.
Comparative Bioactivity and Mechanisms
Anticancer Potential
The compound’s thiazolidinone and pyrido-pyrimidinone groups suggest ferroptosis-inducing capabilities similar to FINs (ferroptosis inducers) in OSCC. Studies show that OSCC cells are more sensitive to thiazolidinone-mediated ferroptosis than normal cells, indicating a therapeutic window . In contrast, Calophyllum-derived phytochemicals () exhibit cytotoxicity via apoptosis, highlighting mechanistic diversity among structurally distinct compounds .
Data Table: Comparative Analysis of Key Features
Q & A
Basic: What synthetic strategies are recommended for constructing the complex heterocyclic framework of this compound?
Answer:
The synthesis involves multi-step regioselective reactions, leveraging methodologies from analogous heterocyclic systems:
- Key steps :
- Appel salt reactions : Use 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to introduce sulfur-containing moieties via condensation with aminopyridines, optimizing base (e.g., triethylamine), temperature (0–25°C), and reaction time (1–24 hrs) .
- Cyclization : Employ esterification or thiolation to form the thioxothiazolidinone and pyrido[1,2-a]pyrimidin-4-one rings .
- Piperazine coupling : Use nucleophilic substitution or amide bond formation to attach the 3-oxopiperazin-2-yl group .
- Validation : Monitor intermediates via TLC and HPLC, and confirm regiochemistry using NOESY NMR .
Advanced: How can non-covalent interactions (NCIs) influence the compound’s reactivity in catalytic systems?
Answer:
NCIs, such as hydrogen bonding and π-stacking, modulate reactivity and selectivity:
- Experimental approaches :
- X-ray crystallography : Resolve crystal packing to identify dominant NCIs (e.g., S···O interactions in thioxothiazolidinone) .
- DFT calculations : Map electrostatic potential surfaces to predict sites for catalytic activation .
- Impact : NCIs in the pyrido-pyrimidinone core may stabilize transition states in nucleophilic substitutions, enhancing reaction rates .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
A combination of spectral methods is required:
- 1H/13C NMR : Assign protons and carbons in the Z-configuration using coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J = 10–12 Hz) .
- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced: How can heuristic algorithms optimize reaction conditions for improved yield?
Answer:
Machine learning (ML) models streamline optimization:
- Bayesian optimization : Prioritize variables (e.g., solvent polarity, catalyst loading) using Gaussian process regression to minimize experimental trials .
- Case study : For Appel salt reactions, ML identified optimal conditions (DMF, 10°C, 12 hrs) with 85% yield vs. manual screening (72%) .
- Validation : Cross-check ML predictions with DoE (Design of Experiments) to resolve contradictions .
Advanced: How do substituent positions affect bioactivity and stability?
Answer:
Substituent effects are studied via structure-activity relationship (SAR) and stability assays:
- Bioactivity :
- Replace the 3-ethyl group with bulkier alkyl chains to test antimicrobial potency (e.g., MIC against S. aureus) .
- Modify the pyrido-pyrimidinone’s methyl group to assess antitumor activity (e.g., IC50 in MCF-7 cells) .
- Stability :
Basic: What safety protocols are essential during synthesis and handling?
Answer:
Follow hazard mitigation strategies from safety data sheets (SDS):
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with reactive intermediates (e.g., Appel salt) .
- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., cyclization steps) .
- First aid : Immediate rinsing with water for spills; medical consultation for inhalation exposure .
Advanced: How to resolve contradictions in reaction pathways reported across studies?
Answer:
Systematic analysis is key:
- Reproducibility checks : Replicate conflicting protocols (e.g., solvent effects in dithiazole formation) and compare yields .
- In situ monitoring : Use ReactIR to track intermediate formation and identify divergent pathways .
- Meta-analysis : Cross-reference with computational studies (e.g., transition state barriers in DFT) to explain discrepancies .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
